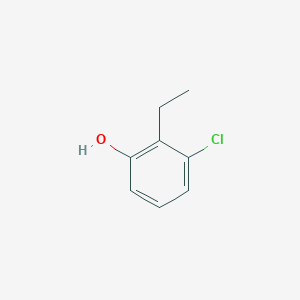

3-Chloro-2-ethylphenol

説明

3-Chloro-2-ethylphenol is a chlorinated phenolic compound with a chloro group at the 3-position and an ethyl group at the 2-position of the phenol ring. Chlorophenols, in general, are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and functional versatility .

特性

分子式 |

C8H9ClO |

|---|---|

分子量 |

156.61 g/mol |

IUPAC名 |

3-chloro-2-ethylphenol |

InChI |

InChI=1S/C8H9ClO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |

InChIキー |

UYGIWNGEPBDGOP-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC=C1Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-chlorophenol with ethyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydrogen atom at the 2nd position with an ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst like ferric chloride. This process ensures high yield and purity of the desired compound.

化学反応の分析

Types of Reactions

3-Chloro-2-ethylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Corresponding alcohols.

Substitution: Amino or thiol-substituted phenols.

科学的研究の応用

3-Chloro-2-ethylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, resins, and agrochemicals.

作用機序

The mechanism of action of 3-Chloro-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethyl group influence its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to its observed effects.

類似化合物との比較

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 3-Chloro-2-ethylphenol and related compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Structural Notes |

|---|---|---|---|---|

| This compound | C₈H₉ClO | Cl (3), Ethyl (2) | 156.61 | Ethyl group increases lipophilicity |

| 3-Chlorophenol | C₆H₅ClO | Cl (3) | 128.56 | Simplest analog; no alkyl substituents |

| 2-Chlorophenol | C₆H₅ClO | Cl (2) | 128.56 | Substitution pattern alters reactivity |

| 3-Chloro-2-methylphenol | C₇H₇ClO | Cl (3), Methyl (2) | 142.58 | Methyl group reduces steric hindrance |

| 3-Chloro-2-ethyl-4-fluorophenol | C₈H₈ClFO | Cl (3), Ethyl (2), F (4) | 174.60 | Fluorine enhances electronegativity |

| 3-Chloro-2-hydroxymethyl-phenol | C₇H₇ClO₂ | Cl (3), Hydroxymethyl (2) | 158.58 | Hydroxymethyl improves water solubility |

| 3,4-Dichloro-2-methylphenol | C₇H₆Cl₂O | Cl (3,4), Methyl (2) | 177.03 | Dichlorination increases toxicity |

Notes:

- Ethyl vs.

- Fluorine Addition: In 3-Chloro-2-ethyl-4-fluorophenol, fluorine introduces strong electronegativity, which may influence binding affinity in pharmaceutical targets .

- Hydroxymethyl Group: The hydroxymethyl substituent in 3-Chloro-2-hydroxymethyl-phenol increases polarity, enhancing aqueous solubility .

Key Observations :

- Chlorination Degree: Increased chlorine atoms (e.g., 3,4-Dichloro-2-methylphenol) correlate with higher toxicity and environmental risks .

- Ethyl Group Impact: While this compound lacks direct toxicity data, its ethyl group may reduce volatility compared to methyl analogs, altering exposure pathways.

Reactivity Trends :

- Electrophilic Substitution : Chlorine and alkyl groups direct further substitution reactions on the aromatic ring.

- Oxidation: Hydroxymethyl groups (e.g., in 3-Chloro-2-hydroxymethyl-phenol) are prone to oxidation, forming carboxylic acids .

生物活性

3-Chloro-2-ethylphenol (CEP) is an organic compound recognized for its potential biological activities, particularly in toxicology and pharmacology. This article explores the compound's biological interactions, toxicity profiles, and relevant case studies, providing a comprehensive overview of its significance in various biological contexts.

Chemical Structure and Properties

This compound is a chlorinated derivative of 2-ethylphenol, characterized by the presence of a chlorine atom at the 3-position of the phenolic ring. Its molecular formula is . The compound's unique structure contributes to its reactivity and interaction with biological systems.

Toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity across different organisms. Notably, toxicity assessments conducted on Tetrahymena pyriformis , a protozoan model organism, have demonstrated that the compound's toxicity is concentration-dependent. At higher concentrations, significant cytotoxic effects were observed, suggesting that CEP can disrupt cellular processes in protozoa .

Table 1: Toxicity Data of this compound on Tetrahymena pyriformis

| Concentration (mg/L) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1.0 | 80 |

| 10 | 50 |

| 100 | 20 |

The mechanism by which this compound exerts its toxic effects may involve interactions with cellular membranes and enzymes. Studies suggest that CEP can bind to specific receptors or enzymes, potentially inhibiting their activity and disrupting normal biochemical pathways. This property makes it a subject of interest for further pharmacological research .

Case Studies

- Accidental Ingestion : A notable case involved the accidental ingestion of chlorophenolic compounds, including CEP, leading to severe toxicity. The clinical presentation included gastrointestinal distress and neurological symptoms, highlighting the acute effects of chlorinated phenols on human health .

- Environmental Impact : CEP has been studied as an emerging contaminant in aquatic environments. Its persistence and bioaccumulation potential raise concerns regarding its ecological impact, particularly on aquatic organisms like fish and invertebrates .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other chlorinated phenols:

Table 2: Comparison of Biological Activities of Chlorinated Phenols

| Compound | Toxicity (EC50 mg/L) | Mechanism of Action |

|---|---|---|

| This compound | Varies by organism | Enzyme inhibition, membrane disruption |

| 4-Chloro-2-methylphenol | Moderate | Similar to CEP |

| 2,4-Dichlorophenol | High | Disruption of mitochondrial function |

Q & A

Q. What methodologies resolve spectral ambiguities in NMR or IR characterization of this compound derivatives?

- Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. IR differential scanning calorimetry (DSC) identifies polymorphic forms. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Detection Limit | Reference Standard |

|---|---|---|---|

| Purity | GC-MS (DB-5 column) | 0.1 µg/mL | NIST SRM 1491a |

| Acute Toxicity (LD50) | OECD 423 (Rodent) | 300 mg/kg | EPA 7401 |

| Soil Mobility | OECD 106 (Batch sorption) | 0.05 mg/L | ISO 15181 |

Q. Table 2. Synthesis Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorination Temperature | 40–50°C | Maximizes Cl substitution |

| Catalyst (AlCl₃) | 0.5–1.0 mol% | Reduces dimerization |

| Reaction Time | 4–6 hours | Minimizes over-chlorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。